molecular formula C8H13F3N2O B1529385 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 1341904-47-9

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B1529385
CAS No.: 1341904-47-9
M. Wt: 210.2 g/mol
InChI Key: LZNMRFVXOINQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the trifluoromethyl group in this compound adds significant chemical stability and lipophilicity, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one typically involves the reaction of 3-(aminomethyl)piperidine with a trifluoroacetylating agent. One common method is the reaction of 3-(aminomethyl)piperidine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-3-1-2-6(4-12)5-13/h6H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNMRFVXOINQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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